molecular formula C10H18N2O3 B1441885 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate CAS No. 1260639-73-3

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Cat. No.: B1441885
CAS No.: 1260639-73-3
M. Wt: 214.26 g/mol
InChI Key: FULHJHJHVICZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate is known to be an inhibitor of glutamate transporters. Glutamate is an amino acid that acts as a neurotransmitter in the central nervous system.

Safety and Hazards

The safety information for Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-amino-2-oxopyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)propanoate
  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)butanoate

Uniqueness

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-8(13)6-12-5-4-7(11)9(12)14/h7H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHJHJHVICZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718692
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260639-73-3
Record name tert-Butyl (3-amino-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 3
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 4
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 5
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.